methyl 3-methylbut-3-enoate
Description
Properties
CAS No. |
25859-52-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Pathways for Methyl 3 Methylbut 3 Enoate
Esterification Approaches
Esterification represents the final step in many synthetic routes to methyl 3-methylbut-3-enoate. This can be accomplished through traditional chemical methods or by employing biocatalysts for stereoselective transformations.
Acid-Catalyzed Esterification of 3-Methylbut-3-enoic Acid with Methanol (B129727)
The acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for producing esters. This equilibrium reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the synthesis of this compound, 3-methylbut-3-enoic acid is reacted with methanol, with a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. To favor the formation of the ester, it is common to use an excess of the alcohol (methanol) or to remove water from the reaction mixture as it is formed.
View Reaction Parameters for Acid-Catalyzed Esterification
| Parameter | Description |
|---|---|
| Reactants | 3-Methylbut-3-enoic Acid, Methanol |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) |
| Key Intermediate | Tetrahedral intermediate |
| Driving Force | Excess alcohol or removal of water |
Transesterification Strategies Utilizing Lipase (B570770) Catalysts for Enantioselective Synthesis
For applications requiring enantiomerically pure forms of this compound, enzymatic methods offer a significant advantage. Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures. chemrxiv.orgtudelft.nlnih.govmdpi.com In the context of this compound, a racemic mixture of 3-methylbut-3-enoic acid or its ester can be resolved.
One common strategy is lipase-catalyzed transesterification. researchgate.net In this process, a racemic ester of 3-methylbut-3-enoic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the transesterification of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted ester (one enantiomer) and the newly formed ester (the other enantiomer), which can then be separated. The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity. chemrxiv.orgmdpi.com For instance, lipases such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia are known for their high efficiency and stereoselectivity in various resolutions. nih.gov
View Parameters for Lipase-Catalyzed Transesterification
| Parameter | Description |
|---|---|
| Strategy | Kinetic Resolution |
| Biocatalyst | Lipases (e.g., CAL-B, Pseudomonas cepacia lipase) |
| Substrate | Racemic ester of 3-methylbut-3-enoic acid |
| Outcome | Separation of enantiomers |
Synthesis of Key Precursors
The availability of high-quality precursors is fundamental to the efficient synthesis of this compound. The primary precursor is 3-methylbut-3-enoic acid, which can be prepared via several oxidative pathways.
Oxidation of 3-Methylbut-3-en-1-ol to 3-Methylbut-3-enoic Acid (Jones Reagent, CrO₃, KMnO₄)
A common method for the synthesis of carboxylic acids is the oxidation of primary alcohols. 3-Methylbut-3-en-1-ol can be oxidized to 3-methylbut-3-enoic acid using strong oxidizing agents.
Jones Reagent (CrO₃ in H₂SO₄/acetone): The Jones oxidation is a reliable method for converting primary alcohols to carboxylic acids. The reaction is typically carried out in acetone (B3395972). The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. Subsequent elimination, with the assistance of a base (water), forms an aldehyde. In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid. The reaction is often characterized by a color change from the orange-red of Cr(VI) to the green of Cr(III).
Chromium Trioxide (CrO₃): Chromium trioxide itself is a powerful oxidizing agent and is the key component of the Jones reagent. It can be used in various solvent systems to achieve the oxidation of alcohols.
Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is another strong oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is typically performed in neutral or alkaline aqueous solution, followed by acidification. The conditions need to be carefully controlled to avoid cleavage of the carbon-carbon double bond present in the molecule.
Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Key Features |
|---|---|---|
| Jones Reagent | CrO₃, H₂SO₄, acetone | Efficient for primary alcohols to carboxylic acids. |
| Chromium Trioxide (CrO₃) | Various solvents | Potent oxidizing agent. |
| Potassium Permanganate (KMnO₄) | Neutral or alkaline aqueous solution, then acidification | Strong oxidant, requires careful control to prevent double bond cleavage. |
Oxidative Esterification of 3-Methylbut-3-enal
An alternative route to this compound is the direct oxidative esterification of the corresponding aldehyde, 3-methylbut-3-enal. sigmaaldrich.comnih.gov This approach combines the oxidation and esterification steps into a single pot reaction, which can be more efficient. ijeais.orgacs.org Various catalytic systems have been developed for this transformation. tandfonline.com
The reaction generally proceeds through the formation of a hemiacetal intermediate by the reaction of the aldehyde with methanol. ijeais.org This hemiacetal is then oxidized to the ester. A range of catalysts and oxidants can be employed, including palladium-based catalysts with molecular oxygen as the oxidant. acs.org Other systems may use catalysts like vanadium pentoxide with hydrogen peroxide or N-heterocyclic carbenes with an appropriate oxidant. organic-chemistry.org The choice of catalyst and reaction conditions is critical to ensure high selectivity for the desired ester and to avoid side reactions. researchgate.net
Direct Catalytic Carboxylation Routes to 3-Methylbut-3-enoic Acid
A more atom-economical approach to 3-methylbut-3-enoic acid involves the direct carboxylation of a suitable precursor with carbon dioxide (CO₂). researchgate.netmdpi.comnih.gov This method is of great interest from a green chemistry perspective as it utilizes a renewable and non-toxic C1 source. nih.gov
One potential pathway is the carboxylation of an alkene. researchgate.net For the synthesis of 3-methylbut-3-enoic acid, a precursor like isoprene (B109036) could theoretically be a starting material. rsc.orgresearchgate.netgoogle.comeuropa.eunih.govgoogle.comresearchgate.netjustia.com The development of catalytic systems that can efficiently and selectively add a carboxyl group to such molecules is an active area of research. These reactions often employ transition metal catalysts that can activate the alkene and facilitate the insertion of CO₂. Photocatalytic methods are also emerging as a promising strategy for the carboxylation of alkenes under mild conditions. researchgate.netnih.gov
Prins Reaction-Based Synthesis of 3-Methyl-3-butene-1-ol Carboxylate Esters
The synthesis of this compound can be achieved via a two-step process that begins with the Prins reaction to form a key alcohol intermediate. The Prins reaction is an organic reaction involving the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org
First, 3-methyl-3-buten-1-ol (B123568) (MBO), the alcohol precursor to the target ester, is synthesized through the Prins reaction of isobutene and formaldehyde (B43269). nih.gov The mechanism involves the protonation of formaldehyde by an acid catalyst, such as sulfuric acid, to form an oxonium ion. wikipedia.orgnrochemistry.com This electrophile is then attacked by isobutene in an electrophilic addition, creating a carbocationic intermediate. wikipedia.org In the absence of water, this intermediate loses a proton to yield the allylic alcohol, 3-methyl-3-buten-1-ol. wikipedia.org The outcome of the reaction is highly dependent on the conditions; for instance, in the presence of water, the primary product would be a 1,3-diol. wikipedia.org
The second step is the esterification of the resulting 3-methyl-3-buten-1-ol. This can be accomplished using a classic Fisher esterification method, which involves reacting the alcohol with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce this compound. thermofisher.com
Advanced Synthetic Intermediates and Derivatives
The synthesis of derivatives and advanced intermediates provides pathways to structurally related compounds.
Synthesis of Methyl 3-Bromomethylbut-3-enoate from Ethyl 3,3-Diethoxypropionate
An advanced intermediate of interest is methyl 3-bromomethylbut-3-enoate. The specified precursor for this synthesis is ethyl 3,3-diethoxypropionate. This precursor is a stable, protected derivative of the unstable 3-formylpropanoate. orgsyn.org Its synthesis can be achieved by reacting 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with ethanol (B145695) in the presence of anhydrous potassium carbonate, yielding ethyl 3,3-diethoxypropionate with a reported yield of 84.5%. chemicalbook.com
However, a direct and documented synthetic pathway for the conversion of ethyl 3,3-diethoxypropionate into methyl 3-bromomethylbut-3-enoate is not detailed in the available scientific literature. While methods exist for synthesizing isomeric compounds, such as ethyl 4-bromo-3-methylbut-2-enoate via the bromination of ethyl 3,3-dimethylacrylate, the specific transformation of the diethoxypropionate precursor to the target bromomethylbut-3-enoate derivative is not established. researchgate.net
Synthesis of Methyl 2-Cyano-3-methylbut-2-enoate via Knoevenagel Condensation
Methyl 2-cyano-3-methylbut-2-enoate can be synthesized using the Knoevenagel condensation. wikipedia.org This reaction involves a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, which is then followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org
For the synthesis of this specific derivative, the reactants are acetone (propan-2-one) as the ketone and methyl cyanoacetate (B8463686) as the active methylene (B1212753) compound. acs.orgunifap.br The reaction is typically catalyzed by a weak base, such as an amine. The use of a mild base is crucial to facilitate the deprotonation of the cyanoacetate to its enolate form without inducing the self-condensation of the ketone. wikipedia.org The mechanism proceeds as the enolate of methyl cyanoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting intermediate then undergoes elimination of a water molecule to yield the final α,β-unsaturated product, methyl 2-cyano-3-methylbut-2-enoate.
| Reactant 1 | Reactant 2 | Typical Catalyst | Product |
| Acetone | Methyl Cyanoacetate | Weakly Basic Amine | Methyl 2-cyano-3-methylbut-2-enoate |
Catalytic Systems and Reaction Conditions in Synthesis
The choice of catalyst and reaction conditions is paramount in directing the synthesis towards the desired product with high yield and selectivity.
Role of Acid Catalysts (e.g., H2SO4) and Enzymatic Catalysts (e.g., CAL-B)
Acid Catalysts (H₂SO₄): Sulfuric acid (H₂SO₄) plays a dual role in the Prins reaction-based synthesis of this compound.
In the Prins Reaction: As a protic acid, H₂SO₄ is a common catalyst for the initial condensation of formaldehyde and isobutene. wikipedia.org It protonates the carbonyl group of formaldehyde, thereby activating it as an electrophile for the subsequent attack by the alkene. nrochemistry.com
In Esterification: H₂SO₄ is the standard catalyst used in Fisher esterification. thermofisher.com In the second step of the synthesis, it catalyzes the reaction between the 3-methyl-3-buten-1-ol intermediate and methanol to form the final methyl ester.
Enzymatic Catalysts (CAL-B): As an alternative to strong acid catalysis for the esterification step, enzymes offer a greener and more selective approach. Candida antarctica lipase B (CAL-B) is a highly efficient biocatalyst for esterification and transesterification reactions. researchgate.netmdpi.com In this synthetic pathway, CAL-B can be used to catalyze the esterification of 3-methyl-3-buten-1-ol to its corresponding methyl ester. Enzymatic catalysis proceeds under milder reaction conditions and is known for its high specificity, which can reduce the formation of byproducts compared to conventional acid catalysis. redalyc.org
Optimization of Yield and Selectivity in Preparation
Research has shown that both the catalyst and the reaction solvent play essential roles in controlling the reaction's outcome. nih.govtubitak.gov.tr While conventional organic solvents often result in low selectivity for MBO, the use of supercritical carbon dioxide (CO₂) as the reaction medium has been shown to dramatically improve performance. When the Prins reaction between formaldehyde and isobutene was conducted using a CsH₂PO₄-modified HZSM-5 catalyst in supercritical CO₂, a formaldehyde conversion of 100% and a selectivity for MBO of 93.63% were achieved. nih.gov Supercritical CO₂ is advantageous as it is non-toxic, inert, inexpensive, and simple to separate from the reaction mixture. nih.gov
| Solvent | Catalyst | Formaldehyde Conversion | MBO Selectivity | Reference |
| General Organic Solvents | Various | Low to Moderate | Low | nih.gov |
| Supercritical CO₂ | CsH₂PO₄-modified HZSM-5 | 100% | 93.63% | nih.gov |
Reactivity and Transformation Mechanisms of Methyl 3 Methylbut 3 Enoate
Olefinic Reactivity
The carbon-carbon double bond in methyl 3-methylbut-3-enoate is the focal point for a variety of addition and transformation reactions. Its electronic properties and steric environment dictate the regioselectivity and stereoselectivity of these reactions.
Diels-Alder Cycloaddition Reactions and Regioselectivity
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. dtu.dkmasterorganicchemistry.com In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative. This compound can act as a dienophile in such reactions.
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by the electronic effects of the substituents on both components. masterorganicchemistry.com Generally, the reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG), the "ortho" and "para" isomers are typically favored. masterorganicchemistry.com
In the case of this compound, the ester group is electron-withdrawing, and the additional methyl group on the double bond is weakly electron-donating. This substitution pattern influences the electronic distribution within the alkene, which in turn directs the regiochemical outcome of the cycloaddition. The interplay of these electronic factors determines the major regioisomer formed. For instance, in a reaction with an unsymmetrical diene like 1-methoxybuta-1,3-diene, the regioselectivity can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). chemtube3d.com
| Diene | Predicted Major Regioisomer(s) | Governing Principle |
|---|---|---|
| Isoprene (B109036) (2-methyl-1,3-butadiene) | "Para" adduct | Alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com |
| 1-Methoxy-1,3-butadiene | "Ortho" adduct | Predominant interaction between the carbon with the largest HOMO coefficient on the diene and the carbon with the largest LUMO coefficient on the dienophile. chemtube3d.com |
Michael Addition Reactions leading to β-Amino Esters
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, the double bond is activated by the adjacent ester group, making the β-carbon electrophilic and susceptible to attack by nucleophiles.
The addition of amines to α,β-unsaturated esters is a common method for the synthesis of β-amino esters. nih.gov This reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the double bond, followed by protonation of the resulting enolate intermediate to yield the β-amino ester adduct. masterorganicchemistry.com The reaction can be catalyzed by both acids and bases, or it can proceed under neutral conditions, sometimes with the aid of microwave irradiation to reduce reaction times and improve yields. nih.gov
The general mechanism involves the formation of a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to form the final product. The rate and success of the reaction can be influenced by the nature of the amine, the solvent, and the presence of catalysts.
| Amine Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Primary Aliphatic Amines (e.g., Benzylamine) | Solvent-free, microwave irradiation nih.gov | N-substituted β-amino ester |
| Secondary Aliphatic Amines (e.g., Piperidine) | Catalytic acid or base, thermal conditions | N,N-disubstituted β-amino ester |
| Ammonia | Ammonia solution, elevated temperature and pressure | Unsubstituted β-amino ester |
Olefin Cross-Metathesis for Dipeptide Olefin Isostere Synthesis
Olefin cross-metathesis is a powerful reaction that allows for the exchange of alkylidene fragments between two different alkenes, typically catalyzed by ruthenium complexes such as Grubbs' catalysts. masterorganicchemistry.comorganic-chemistry.org This methodology has been applied to the synthesis of dipeptide isosteres, where the amide bond is replaced by a carbon-carbon double bond, a modification that can enhance metabolic stability and conformational rigidity.
While direct studies on this compound in this context are not widely reported, a study on the synthesis of a Pro-Gly dipeptide isostere utilized the closely related methyl 3-butenoate as the C-terminal component. nih.gov In this approach, an N-terminal vinyl-substituted carbamate (B1207046) is reacted with the α,β-unsaturated ester in the presence of a Grubbs' catalyst. nih.gov The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst, ultimately leading to the formation of the desired dipeptide olefin isostere and the release of ethylene (B1197577) as a byproduct. masterorganicchemistry.com The efficiency and selectivity of the cross-metathesis reaction are highly dependent on the catalyst used and the reaction conditions. uwindsor.ca
Ester Group Transformations
The ester functionality of this compound can undergo a range of transformations, including reduction to the corresponding alcohol and hydrolysis to the carboxylic acid.
Reduction to Corresponding Alcohols (e.g., with Lithium Aluminum Hydride)
Esters can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion and form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of hydride to yield the primary alcohol after an acidic workup.
In the case of this compound, reduction with lithium aluminum hydride would be expected to selectively reduce the ester group without affecting the carbon-carbon double bond, yielding 3-methylbut-3-en-1-ol. nih.gov
Hydrolysis Mechanisms and Kinetic Studies
The hydrolysis of esters can be catalyzed by either acid or base and is a fundamental reaction in organic chemistry.
Acid-Catalyzed Hydrolysis: This is a reversible process that also generally proceeds through a bimolecular acyl-oxygen cleavage (AAC2) mechanism. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol (B129727) is eliminated, and the protonated carboxylic acid is formed. Deprotonation of this species regenerates the acid catalyst and yields the final carboxylic acid product.
Kinetic studies on the hydrolysis of esters reveal that the rate is influenced by electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, sterically bulky groups near the reaction center tend to decrease the reaction rate.
Isomerization Reactions
The double bond in this compound can migrate under specific catalytic conditions to form more thermodynamically stable isomers.
The isomerization of olefinic esters to their α,β-unsaturated counterparts can be effectively promoted by iron carbonyl complexes. nih.gov This process is particularly useful as it can generate high yields of the conjugated ester, a product that is often difficult to obtain in significant quantities through simple catalysis. nih.govsigmaaldrich.com The reaction typically involves the photolysis of an iron carbonyl complex, such as pentacarbonyliron(0) (Fe(CO)₅), in the presence of the olefinic ester. nih.gov
The mechanism involves the formation of an Fe(CO)₃(η⁴-α,β-ester) complex. In this intermediate, the α,β-unsaturated ester isomer is stabilized through η⁴-oxadiene π coordination, where both the olefin and the ester carbonyl group bind to the Fe(CO)₃ unit. nih.gov This complex formation not only catalyzes the isomerization of the double bond but also traps and stabilizes the desired α,β-unsaturated product. nih.govsigmaaldrich.com The free α,β-unsaturated ester can then be liberated from the iron complex by treatment with a ligand like pyridine (B92270) or carbon monoxide. nih.gov This method has been shown to be highly effective for various olefinic esters, achieving yields significantly higher than those from simple catalyzed isomerizations. nih.gov For instance, similar small olefin esters have been isomerized to their α,β-unsaturated forms in yields of 90-94%. nih.gov
Allylic and Alkene Functionalization
The presence of both an alkene and allylic hydrogens makes this compound a substrate for various functionalization reactions.
Allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that produces homoallylic alcohols, which are valuable synthetic intermediates. arkat-usa.orgwikipedia.org While this compound itself is not the direct allylating agent, its brominated derivative, methyl 3-(bromomethyl)but-3-enoate, is used effectively in Barbier-type allylation reactions. researchgate.netresearchgate.net These reactions are typically mediated by metals like zinc. researchgate.netresearchgate.net
In these procedures, methyl 3-(bromomethyl)but-3-enoate reacts with various aldehydes and ketones in the presence of zinc metal to furnish the corresponding δ-hydroxy-β-methylidenecarboxylic acid esters. researchgate.netresearchgate.net The reaction conditions, such as the presence or absence of an aqueous ammonium (B1175870) chloride solution, can influence the outcome and yield. researchgate.net
Table 1: Examples of Barbier-type Allylation using Methyl 3-(bromomethyl)but-3-enoate with Carbonyl Compounds
| Carbonyl Compound | Mediator | Solvent System | Product Type | Reference |
|---|---|---|---|---|
| Prenal | Zn | THF / aq. NH₄Cl | δ-hydroxy-β-methylidenecarboxylic acid ester | researchgate.net |
| β-Ionylideneacetaldehyde | Zn | THF / aq. NH₄Cl | δ-hydroxy-β-methylidenecarboxylic acid ester | researchgate.net |
| Benzyloxyacetaldehyde | Zn | THF / aq. NH₄Cl | δ-hydroxy-β-methylidenecarboxylic acid ester | researchgate.net |
Allylic halogenation introduces a halogen atom at the carbon adjacent to the double bond. libretexts.org This reaction typically proceeds via a free-radical chain mechanism. libretexts.orgucalgary.ca N-Bromosuccinimide (NBS) is a common reagent for this transformation as it provides a low, constant concentration of bromine (Br₂), which favors allylic substitution over addition to the double bond. libretexts.orgmasterorganicchemistry.com The reaction is usually initiated by light or a radical initiator. rsc.org
While direct studies on this compound are not detailed in the provided sources, the reaction with its isomer, methyl 3-methylbut-2-enoate (B8612036), provides a clear precedent. The reaction of methyl 3-methylbut-2-enoate with NBS in the presence of a radical initiator results in a mixture of the corresponding cis- and trans-4-bromo-3-methylbut-2-enoates. rsc.org The mechanism involves the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. ucalgary.calibretexts.org This radical then reacts with a molecule of Br₂ to form the allylic bromide product and another bromine radical, propagating the chain. ucalgary.ca
Palladium-catalyzed reactions are powerful tools for C-H functionalization, allowing for the direct formation of carbon-carbon bonds. organic-chemistry.org A carboxylic-acid-directed oxidative Heck reaction has been developed for the direct C-H arylation of 3-butenoic acid derivatives, a class of compounds that includes this compound. organic-chemistry.org This methodology enables the synthesis of 4-aryl-3-butenoic acids in moderate to good yields. organic-chemistry.org The reaction typically employs a palladium catalyst and an oxidant, such as copper acetate. organic-chemistry.org Preliminary mechanistic studies suggest the reaction proceeds through a palladium(II) intermediate and does not follow a free-radical pathway. organic-chemistry.org
Formation of Reactive Intermediates (e.g., Allyl Radicals, Carbocations)
The structure of this compound allows for the formation of stabilized reactive intermediates upon abstraction of an allylic hydrogen or protonation/ionization.
The formation of an allyl radical is a key step in allylic halogenation reactions. ucalgary.ca Abstraction of a hydrogen atom from the methyl group (the allylic position) of this compound would generate a resonance-stabilized radical. libretexts.org This allylic radical is more stable than a simple alkyl radical because the unpaired electron is delocalized over three carbon atoms through a system of conjugated p-orbitals. libretexts.orgfiveable.me This delocalization significantly lowers the energy of the intermediate, favoring its formation. fiveable.mersc.org The resonance stabilization means that the subsequent reaction, for example with a halogen, can occur at either of the terminal carbons of the allyl system, potentially leading to a mixture of products if the radical is unsymmetrical. libretexts.org
While the formation of carbocations from this compound is not explicitly detailed, the allyl system is also known to stabilize positive charges. The corresponding allyl cation would also be resonance-stabilized, with the positive charge delocalized over the three-carbon system, similar to the allyl radical. masterorganicchemistry.com
Applications in Advanced Organic Synthesis and Polymer Science
As a Versatile Building Block in Complex Molecule Synthesis
The compound serves as a C5 isoprenoid-type building block, a common motif in many natural compounds. Its derivatives, such as methyl 3-(bromomethyl)but-3-enoate, are particularly effective reagents in various synthetic operations, enabling the construction of complex and biologically significant molecules.
Methyl 3-methylbut-3-enoate derivatives are valuable in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral compound. In one notable application, methyl 3-(bromomethyl)but-3-enoate participates in Barbier allylation reactions with chiral aldehydes, such as (R)-2,3-O-cyclohexylideneglyceraldehyde. Research has shown that the choice of metal and solvent system is crucial for controlling the stereochemical outcome of the reaction. For instance, the use of zinc in solvents like DMF or THF with an aqueous ammonium (B1175870) chloride solution has been found to yield the best diastereoselectivity, demonstrating the compound's role in producing stereochemically defined products. nist.gov
Homoallylic alcohols are crucial intermediates in the synthesis of many complex molecules, including macrocyclic agents known for their potent biological activities. The Barbier allylation reaction involving methyl 3-(bromomethyl)but-3-enoate is an effective method for creating these structures. nist.gov The resulting homoallylic alcohol, specifically methyl 3-{(2S)-2-[(2R)-1,4-dioxaspiro[4.5]dec-2-yl]-2-hydroxyethyl}but-3-enoate, has been identified as a key building block for the synthesis of macrocyclic anticancer agents, such as laulimalide (B1674552) and its analogues. nist.gov
The allylation products derived from the reaction of methyl 3-(bromomethyl)but-3-enoate with various ketones are valuable precursors for synthesizing new heterocyclic compounds. nist.gov Researchers have developed efficient procedures for these allylation reactions, subsequently using the products to construct novel heterocyclic frameworks. A specific example includes the modification of benzo[f]coumarin derivatives. By performing a Barbier allylation on the keto group of the coumarin (B35378) structure, a lactone fragment can be subsequently formed, leading to new, potentially bioactive, unsaturated lactones. nist.gov
The structural backbone of this compound is integral to the synthesis of several important natural products and their analogues.
Isotretinoin: A derivative, methyl 3-bromomethylbut-3-enoate, has been successfully utilized in the synthesis of isotretinoin, a retinoid widely used in the treatment of severe acne. The synthesis involves the condensation of the bromo-ester with β-ionylideneacetaldehyde. nist.gov
Xanthones: The 2-hydroxy-3-methylbut-3-enyl substituent, which shares its carbon skeleton with this compound, has been identified in xanthones isolated from natural sources like Calophyllum caledonicum. The structures of these natural products, (+/-)-caledol and (+/-)-dicaledol, have been confirmed by total synthesis, highlighting the importance of this structural motif in natural product chemistry. sigmaaldrich.com
Dideuterium-Labelled ATP Analogue: A chemically stable, deuterium-labelled analogue of an essential ATP metabolite, 1-adenosin-5'-yl-3-(3-methylbut-3-en-1,1-d2-1-ol) triphosphoric acid diester (ApppI(d2)), has been synthesized to aid in quantitative biological measurements. nist.govnih.govnih.gov The synthesis begins with 3-methylbut-3-en-1-ol, which is first oxidized to 3-methylbut-3-enoic acid and then reduced with lithium aluminium deuteride (B1239839) to incorporate the deuterium (B1214612) labels. nist.govnih.gov This demonstrates the utility of the 3-methylbut-3-enyl framework in creating sophisticated tools for biomedical research. nist.govnih.govnih.gov
Monomer in Polymer Production
Unsaturated esters, such as this compound, possess a carbon-carbon double bond that allows them to act as monomers in polymerization reactions. This capability enables their incorporation into polymer chains, potentially imparting unique properties to the resulting materials.
The ability of a monomer to polymerize with other, different monomers is key to creating copolymers with tailored properties. While the structure of this compound makes it a candidate for free-radical polymerization and copolymerization, specific, well-documented examples of its incorporation into copolymers and block copolymers are not widely reported in the surveyed scientific literature. In principle, it could be copolymerized with common vinyl monomers to alter the properties of the resulting polymer, but detailed research on this specific application remains limited.
Enhancement of Mechanical Properties and Thermal Stability in Polymeric Materials
The incorporation of this compound as a monomer into polymer chains can lead to significant improvements in the material's mechanical properties and thermal stability. The unique chemical structure of this unsaturated ester allows for the creation of novel polymers with tailored characteristics suitable for advanced engineering applications.
The integration of specialized monomers is a key strategy for enhancing the performance of polymeric materials. nih.govmdpi.com In general, the introduction of functional monomers into a polymer backbone can disrupt chain packing, create crosslinking sites, or introduce bulky side groups, which in turn affects the material's bulk properties. For instance, the incorporation of specific monomers has been shown to improve toughness and impact strength by introducing mechanisms for energy dissipation upon mechanical stress. nih.govmdpi.com
When this compound is copolymerized, it can contribute to an increase in tensile strength and improved resistance to environmental degradation. The presence of the ester group and the double bond offers potential sites for intermolecular interactions and post-polymerization modifications, which can further enhance the polymer's structural integrity.
Table 1: Potential Enhancements in Polymer Properties by Monomer Incorporation
| Property | Enhancement Mechanism | Potential Outcome for the Polymer |
|---|---|---|
| Tensile Strength | Increased intermolecular forces and potential for crosslinking. | Higher resistance to being pulled apart. |
| Impact Strength | Introduction of energy-dissipating mechanisms. mdpi.com | Improved ability to withstand sudden force. |
| Thermal Stability | Formation of a more stable polymer backbone and network. mdpi.com | Higher decomposition temperature. |
| Environmental Resistance | Creation of a more robust and less permeable polymer matrix. | Reduced degradation from exposure to chemicals or UV radiation. |
Radical Polymerization Techniques for Novel Polymeric Materials
This compound serves as a monomer that can participate in polymerization reactions, most notably radical polymerization, to form new polymeric materials. Free radical polymerization is a versatile and widely used method in the polymer industry due to its robustness, tolerance to moisture, and compatibility with a wide range of functional groups. uliege.be
The process of conventional radical polymerization occurs in three main stages: mdpi.com
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes under heat or light to form free radicals. These radicals then react with a monomer molecule to create an initiated monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the radical center to the end of the growing polymer chain. This chain reaction continues, rapidly increasing the molecular weight.
Termination: The growth of polymer chains is halted through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. mdpi.com
Beyond conventional methods, advanced techniques known as reversible deactivation radical polymerization (RDRP) have been developed to create polymers with predictable molecular weights, low dispersity, and complex architectures. uliege.be One of the most versatile RDRP methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This technique uses a RAFT agent to mediate the polymerization, allowing for the synthesis of well-defined block copolymers and other precision polymers. mdpi.com The application of such controlled polymerization techniques to monomers like this compound opens pathways to synthesizing highly specialized polymers with precisely engineered properties.
Specific Applications in Coatings, Adhesives, and Sealants
The ability of this compound to undergo polymerization makes it a candidate for applications in the formulation of coatings, adhesives, and sealants. These materials rely on the transformation of liquid monomers or oligomers into a solid polymer network to perform their function.
In the context of adhesives , monomers are the fundamental building blocks. For example, alkyl 2-cyanoacrylates are well-known monomers used in "super glues" that polymerize rapidly to form strong bonds. mdpi.com Similarly, this compound could be incorporated into adhesive formulations that cure via radical polymerization, potentially contributing unique properties such as flexibility or adhesion to specific substrates.
For coatings , the goal is to apply a liquid formulation that forms a durable, protective, and often decorative film. Polymerization is the key curing mechanism for many advanced coatings, including those cured by UV light, which often involves a radical polymerization process. The inclusion of functional monomers like this compound in such systems could be used to modify film properties such as hardness, chemical resistance, and weatherability.
Sealants require polymers that provide a flexible, durable barrier against environmental elements. The properties of the constituent polymers are critical to performance. By incorporating this compound into the polymer backbone of a sealant formulation, it may be possible to enhance its elasticity, thermal stability, and adhesion to construction materials.
While this compound's ability to polymerize suggests its potential in these fields, specific, commercial-scale applications in coatings, adhesives, and sealants are determined by a range of factors including reactivity, cost, and final polymer performance.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to investigate the electronic structure and reactivity of molecules, providing detailed information about reaction pathways and selectivity.
Elucidation of Reaction Mechanisms (e.g., Transition States, Concerted vs. Stepwise Pathways)
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This helps in distinguishing between concerted mechanisms, where bond breaking and formation occur in a single step, and stepwise pathways that involve one or more intermediates.
While specific DFT studies on the reaction mechanisms of methyl 3-methylbut-3-enoate are not extensively documented in peer-reviewed literature, the methodologies can be illustrated by studies on similar compounds. For example, a DFT study on the cycloaddition reaction of methyl 3-hydroxy-3-methyl-2-methylenebutanoate with an (E)-N-methyl-1-phenylethan-1-imine oxide revealed a non-concerted mechanism. Through analysis of the relative free energies of the various reaction pathways, it was determined that the reaction is highly stereoselective and regioselective, which aligns with experimental observations. Such computational approaches could be similarly applied to understand the mechanistic details of reactions involving this compound, such as its participation in palladium-catalyzed [3+2] cycloaddition reactions to form functionalized five-membered rings.
Prediction of Regioselectivity and Stereoselectivity
DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. By calculating the activation energies for all possible reaction pathways, the most favorable routes can be identified, thus predicting the major products.
In the context of Diels-Alder cycloadditions involving this compound, DFT simulations at the M06-2X/cc-pVTZ level of theory suggest a preference for the endo product. This selectivity is influenced by a combination of steric and electronic factors. The methyl group at the 3-position introduces steric hindrance that can disfavor certain transition states, while the electronic interplay between the diene and dienophile, as captured by frontier molecular orbital (FMO) analysis, governs the regiochemical outcome. For instance, in the reaction between a nitrone and a substituted alkene, DFT calculations have been used to analyze the four possible pathways (fused and bridged regioisomeric modes, and endo/exo stereoisomeric approaches) to determine the favored product.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of a reaction.
For this compound, FMO analysis is particularly relevant in understanding its behavior in pericyclic reactions like the Diels-Alder reaction. The energy gap between the LUMO of the alkene (dienophile) and the HOMO of a reacting diene can indicate the reaction's facility. A smaller energy gap generally corresponds to a more facile reaction. It has been reported that the HOMO-LUMO energy gap (ΔE) for this compound in reactions with dienes like furan (B31954) is approximately 5.2 eV, which is a key factor in determining the regioselectivity of the cycloaddition.
| Parameter | Value |
|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 5.2 eV |
Solvent Effects and Polarizable Continuum Models (PCM)
Solvents can significantly influence the rates and mechanisms of chemical reactions. Polarizable Continuum Models (PCM) are a class of implicit solvation models used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. In a PCM calculation, the solute is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent.
Kinetic Studies and Thermochemical Properties
Computational methods are also employed to predict the kinetic and thermochemical properties of molecules and their reactions. These studies provide valuable data for chemical process modeling and for understanding reaction dynamics.
Modeling of Hydrogen Atom Abstraction Reactions and Rate Constants
Hydrogen atom abstraction is a fundamental reaction step in many chemical processes, including combustion and atmospheric chemistry. Theoretical modeling of these reactions can provide detailed information about their kinetics, including the calculation of rate constants over a wide range of temperatures.
While there are no specific published kinetic studies for hydrogen atom abstraction from this compound, a detailed study on its isomers, methyl 3-butenoate and methyl 2-butenoate, provides valuable insights. umn.edu In that study, the M06-2X density functional with the ma-TZVP basis set was identified as a high-performing method for calculating the barrier heights and reaction energies. umn.edu Rate constants were then computed using multi-structural canonical variational transition state theory with multi-dimensional small-curvature tunneling (MS-CVT/SCT). umn.edu The results indicated that for both isomers, hydrogen abstraction occurs preferentially at the allylic positions. umn.edu The study also highlighted the importance of multi-structural and torsional anharmonicity and tunneling effects in accurately predicting the rate constants. umn.edu
| Temperature (K) | Rate Constant (cm³/molecule·s) |
|---|---|
| 298 | 1.31E-14 |
| 500 | 2.84E-13 |
| 1000 | 1.11E-11 |
| 1500 | 9.03E-11 |
| 2000 | 3.13E-10 |
| 2500 | 7.68E-10 |
Data adapted from a study on methyl 3-butenoate, an isomer of this compound. umn.edu
Lack of Publicly Available Data for Theoretical and Computational Studies of this compound
Despite a comprehensive search of publicly available scientific literature, no specific theoretical and computational chemistry studies were identified for the compound "this compound" that address the requested topics of activation energies, Arrhenius plots, and conformational analysis.
While research exists for structurally related esters, the specific data required to generate an article based on the provided outline for this compound is not present in the accessible scientific domain. The conducted searches did not yield any papers or datasets detailing the computational validation of experimental observations for this particular compound.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific section content as outlined by the user. The information necessary to fulfill the request is not available in the public scientific literature at this time.
Advanced Analytical Techniques for Research Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl 3-methylbut-3-enoate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to observe signals for the carbonyl carbon of the ester, the two olefinic carbons, the methylene (B1212753) carbon, the allylic methyl carbon, and the methoxy (B1213986) carbon. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon is typically observed in the range of 160-180 ppm. Predicted ¹³C-NMR data for related structures can offer insights into the expected chemical shifts for this compound.
Mechanistic studies involving the formation or reaction of this compound can also be effectively monitored using NMR. By acquiring spectra at various time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic and mechanistic information.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound (Note: This table is based on typical chemical shift values for similar functional groups, as direct experimental data is limited.)
| Atom Type | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| =CH₂ | 4.8 - 5.0 | 115 - 125 |
| =C(CH₃) | - | 140 - 145 |
| -CH₃ (vinyl) | 1.7 - 1.9 | 20 - 25 |
| -CH₂- | 3.0 - 3.2 | 40 - 45 |
| C=O | - | 170 - 175 |
| -OCH₃ | 3.6 - 3.8 | 50 - 55 |
Mass Spectrometry (GC-MS, HRMS, Chemical Ionization Mass Spectra) for Purity and Molecular Weight Validation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for the analysis of volatile compounds like this compound. manchesterorganics.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (114.14 g/mol ). The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyl group. While a specific mass spectrum for this compound is not widely published, data for its isomer, methyl 3-butenoate, shows characteristic fragments that can be used for comparison.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown component in a mixture.
Chemical Ionization Mass Spectra: Chemical ionization (CI) is a softer ionization technique compared to electron ionization (EI) and often results in a more abundant molecular ion peak with less fragmentation. This can be particularly useful for confirming the molecular weight of compounds that are prone to extensive fragmentation under EI conditions. The H₂ and CH₄ chemical ionization mass spectra of the related methyl 3-butenoate have been reported. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Verification and In Situ Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching of the ester group. The C=C stretching vibration of the alkene will likely appear around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons will be observed above and below 3000 cm⁻¹, respectively. The C-O stretching of the ester will also produce characteristic bands in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the olefinic portion of the molecule. The influence of a methyl substituent on the Raman spectrum of related butenyl ethers has been studied, providing insights into the expected vibrational modes.
In Situ Monitoring: Both IR and Raman spectroscopy can be adapted for in situ monitoring of reactions. By using fiber-optic probes, spectra can be collected directly from a reaction vessel in real-time. This allows for the tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic data without the need for sampling. This approach is particularly advantageous for reactions that are sensitive to air or moisture.
Chromatographic Methods (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) is a primary technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.
Purity Assessment: Due to its volatility, GC is an excellent method for separating this compound from starting materials, byproducts, or solvents. By using a suitable capillary column and temperature program, a high degree of separation can be achieved. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative determination of its purity. The use of a Flame Ionization Detector (FID) is common for this purpose.
Reaction Monitoring: Small aliquots of a reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC. This allows for the determination of the conversion of reactants and the yield of the product over time. This data is essential for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. While a specific standardized GC method for this compound is not detailed in the literature, methods for similar esters are widely available and can be readily adapted.
Crystallography (if applicable to solid-state derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. As this compound is a liquid at room temperature, this technique cannot be directly applied. However, if a solid derivative of this compound were to be synthesized (for example, through a reaction that yields a crystalline product), X-ray crystallography could be employed to determine its precise molecular geometry, bond lengths, and bond angles. Currently, there are no published crystallographic studies on solid-state derivatives of this compound in the common crystallographic databases.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
Future research will likely prioritize the development of advanced catalytic systems for the synthesis of methyl 3-methylbut-3-enoate and its derivatives. The focus will be on improving selectivity, increasing yield, and adhering to the principles of green chemistry. Key areas of investigation will include the use of earth-abundant metal catalysts, heterogeneous catalysts for simplified purification, and innovative catalyst supports.
Research into catalysts for structurally similar unsaturated esters, such as methyl methacrylate and methyl 3-methyl-2-butenoate, provides a roadmap for this exploration. For instance, the use of ionic liquids in conjunction with mixed metal catalysts has shown promise in related syntheses, offering a recyclable and efficient reaction medium. chemicalbook.com Similarly, the development of acid-base bifunctional catalysts, particularly those using supported Group V metals like Niobium (Nb) on silica, has been effective for other condensation reactions and could be adapted for pathways leading to this compound. researchgate.net
The move away from stoichiometric reagents and expensive, toxic heavy metals towards more sustainable alternatives is a critical goal. This includes exploring catalysts based on iron, copper, or nickel, which are more abundant and less environmentally impactful than precious metal catalysts.
| Catalyst Type | Potential Advantages | Research Objective | Inspiration from Related Compounds |
|---|---|---|---|
| Supported Earth-Abundant Metal Nanoparticles (e.g., Ni, Cu, Fe) | Low cost, recyclability, reduced environmental impact. | Develop a robust heterogeneous catalyst for the direct synthesis or transformation of the target ester. | Nickel-catalyzed carbonylation reactions for methyl butenoate synthesis. google.com |
| Bifunctional Acid-Base Catalysts | Can catalyze multiple reaction steps in one pot, increasing efficiency. | Design a single catalyst for a tandem reaction sequence to produce the target molecule with high selectivity. | V, Nb, and Ta on silica supports for condensation reactions in methyl methacrylate synthesis. researchgate.net |
| Ionic Liquid-Based Systems | Acts as both solvent and catalyst, easy separation and recycling, enhanced reaction rates. | Optimize an ionic liquid system for high-yield synthesis, minimizing solvent waste. | Use of [MIMPS][HSO4-] in the synthesis of methyl 3-methyl-2-butenoate. chemicalbook.com |
| Organocatalysts | Metal-free, avoiding heavy metal contamination of products; often highly selective. | Explore chiral organocatalysts for asymmetric transformations of the ester. | Triethylamine-catalyzed rearrangements of enol phosphates to form unsaturated esters. nih.gov |
Exploration of New Reaction Pathways and Transformation Capabilities
This compound possesses multiple reactive sites—the carbon-carbon double bond and the ester group—making it a prime candidate for a wide array of chemical transformations. Future research will focus on leveraging this reactivity to construct more complex and valuable molecules.
Drawing inspiration from the reactivity of other unsaturated esters, several promising avenues emerge. Olefin metathesis, a powerful tool for carbon-carbon bond formation, could be employed. nih.govorganic-chemistry.org Specifically, cross-metathesis with other alkenes would allow for the introduction of diverse functional groups. Additionally, the electron-deficient nature of the double bond in conjugation with the ester suggests its utility as a dienophile in Diels-Alder reactions, enabling the rapid construction of cyclic systems. dtu.dk Other potential transformations include catalytic hydrogenation for producing the saturated analogue, hydroformylation to introduce an aldehyde group, and various polymerization techniques.
| Reaction Type | Description | Potential Products/Applications |
|---|---|---|
| Olefin Cross-Metathesis | Reaction with a different alkene in the presence of a catalyst (e.g., Grubbs' or Schrock's catalyst) to form new unsaturated compounds. nih.gov | Synthesis of complex long-chain esters, functionalized polymers, and precursors to natural products. |
| Diels-Alder Cycloaddition | Reaction as a dienophile with a conjugated diene to form a six-membered ring. dtu.dk | Rapid access to complex cyclic and polycyclic structures, which are common motifs in pharmaceuticals and natural products. |
| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of the double bond using a chiral catalyst to produce a specific enantiomer of methyl 3-methylbutanoate. | Production of chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. |
| Epoxidation | Conversion of the double bond into an epoxide ring using an oxidizing agent (e.g., a peroxy acid). | Formation of reactive intermediates (epoxides) that can be opened by various nucleophiles to introduce new functional groups. |
| Radical Polymerization | Polymerization initiated by a radical source to form a poly(this compound) backbone. | Development of new polymeric materials with unique properties based on the branched side chain. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant area for future research in the synthesis and utilization of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. europa.eu
A continuous flow setup would allow for the safe handling of potentially exothermic reactions and hazardous reagents by minimizing the volume of reactants at any given time. europa.eu The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, providing precise temperature control that can lead to higher selectivity and reduced byproduct formation. Furthermore, integrating online monitoring and automated optimization algorithms can accelerate the discovery of ideal reaction conditions. This approach is particularly well-suited for multistep syntheses where the output of one reactor can be directly fed into the next, creating a streamlined and highly efficient manufacturing process.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. In the context of this compound, advanced computational methods can provide deep insights into its reactivity and guide the rational design of experiments.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, determine the energies of transition states, and predict the most likely reaction pathways. This can save significant experimental time and resources by identifying promising avenues for exploration. For example, computational screening of various catalysts can help identify candidates with the highest predicted activity and selectivity before they are synthesized and tested in the lab. Furthermore, molecular dynamics simulations can be used to study the behavior of the molecule in different solvent environments or its interaction with a catalyst surface, providing a more complete picture of the reaction dynamics.
| Computational Method | Research Application for this compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies for synthetic pathways. | Elucidation of reaction mechanisms and prediction of product selectivity. |
| Catalyst Screening (e.g., via DFT) | In silico evaluation of the binding energies and activation barriers for a library of potential catalysts. | Rational selection of the most promising catalysts for experimental validation. |
| Molecular Dynamics (MD) | Simulation of the molecule's conformational dynamics and its interactions with solvent molecules or catalyst surfaces. | Understanding of solvation effects and the role of the local environment on reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | If used in creating derivatives, correlating structural features with reactivity or other properties. | Predictive models to guide the design of new derivatives with desired properties. |
Investigation into Bio-inspired Transformations (excluding direct clinical/biological activity)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Future research should explore the potential of enzymes to perform specific transformations on this compound. The unique structure of vegetable oils, which contain unsaturated sites, provides a natural precedent for enzymatic modifications of such functionalities. mdpi.com
Enzymes such as lipases could be investigated for the selective hydrolysis or transesterification of the ester group under mild conditions. More advanced research could focus on enzymes like ene-reductases for the stereoselective reduction of the carbon-carbon double bond, which would be a powerful method for producing chiral molecules. The synthesis of bio-derived unsaturated polyesters also points to the compatibility of unsaturated ester motifs with biological or bio-inspired systems. mdpi.com The screening of microbial enzyme libraries could uncover novel biocatalysts capable of performing unique and valuable transformations on the this compound scaffold, paving the way for greener and more efficient synthetic routes.
Q & A
What analytical techniques are recommended for characterizing methyl 3-methylbut-3-enoate, and how do they address structural ambiguity?
Level: Basic
Answer:
The structural elucidation of this compound requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : - and -NMR can confirm the ester functional group (C=O resonance at ~170 ppm) and the position of the methyl and alkene groups. The alkene protons typically show splitting patterns consistent with a trisubstituted double bond .
- IR Spectroscopy : Strong absorbance bands near 1720 cm (ester C=O stretch) and 1640 cm (alkene C=C stretch) provide functional group verification .
- GC-MS : Retention time and fragmentation patterns (e.g., loss of methoxy group, m/z 83 for the allyl cation) validate purity and molecular weight (168.23 g/mol) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and exact mass to distinguish from isomers like methyl 2-methylbut-2-enoate .
How can researchers resolve contradictions in reported reaction kinetics of this compound in esterification studies?
Level: Advanced
Answer:
Discrepancies in kinetic data often arise from variations in experimental conditions or analytical methods. To address this:
- Control Variables : Standardize solvent polarity (e.g., toluene vs. THF), catalyst loading (e.g., sulfuric acid vs. enzymatic), and temperature (±1°C precision) to isolate rate dependencies .
- In Situ Monitoring : Use real-time techniques like FTIR or Raman spectroscopy to track esterification progress, avoiding sampling errors from aliquot removal .
- Computational Validation : Apply density functional theory (DFT) to model transition states and compare activation energies with experimental Arrhenius plots .
- Meta-Analysis : Cross-reference datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases in literature reports .
What synthetic routes optimize yield and selectivity for this compound?
Level: Basic
Answer:
Two primary methods are empirically validated:
- Acid-Catalyzed Esterification : Reacting 3-methylbut-3-enoic acid with methanol (1:5 molar ratio) in the presence of HSO (5 mol%) at 65°C for 6 hours achieves ~85% yield. Azeotropic distillation removes water to shift equilibrium .
- Transesterification : Using methyl acetate and 3-methylbut-3-enol with lipase catalysts (e.g., CAL-B) under solvent-free conditions at 40°C provides enantioselective synthesis (ee >90%) but lower yields (~70%) .
Key Considerations : Monitor pH to avoid alkene isomerization and use inert atmospheres to prevent oxidation .
How do molecular modeling approaches predict the environmental degradation pathways of this compound?
Level: Advanced
Answer:
Computational tools are critical for predicting abiotic and biotic degradation:
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model hydrolysis mechanisms, identifying nucleophilic attack on the ester carbonyl as the rate-limiting step (ΔG ~25 kcal/mol) .
- QSAR Models : Correlate logP (2.1) and electrophilicity index (1.8 eV) with microbial degradation rates in soil, validated via OECD 301B biodegradability tests .
- Molecular Dynamics (MD) : Simulate interactions with hydrolases (e.g., esterases) to predict enantiomer-specific breakdown in aquatic systems .
What experimental designs assess the stability of this compound under varying storage conditions?
Level: Basic
Answer:
Stability studies should follow ICH Q1A guidelines:
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 12 weeks. Monitor degradation via HPLC every 2 weeks .
- Light Exposure : Use ICH Q1B photostability protocols (1.2 million lux hours) to detect UV-induced alkene isomerization or ester hydrolysis .
- Container Compatibility : Compare glass vs. HDPE containers to assess leachable interference using GC headspace analysis .
How do stereoelectronic effects influence the reactivity of this compound in Diels-Alder cycloadditions?
Level: Advanced
Answer:
The electron-deficient alkene in this compound acts as a dienophile. Mechanistic insights include:
- Frontier Molecular Orbital (FMO) Analysis : The LUMO (alkene) and HOMO (dienes like furan) energy gap (ΔE = 5.2 eV) dictates regioselectivity. DFT simulations (M06-2X/cc-pVTZ) predict endo preference .
- Steric Effects : The 3-methyl group hinders synperiplanar transition states, reducing reaction rates with bulky dienes (e.g., anthracene) by ~30% compared to unsubstituted esters .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the β-position confirms a concerted mechanism (k/k = 1.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
